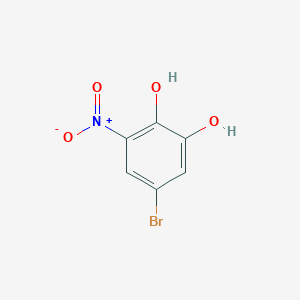

5-溴-3-硝基苯-1,2-二酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-nitrobenzene-1,2-diol (5-BrNB-1,2-diol) is a versatile organic compound that has a wide range of applications in scientific research. It is a colorless solid with a melting point of 124-126°C and a boiling point of 255-257°C. 5-BrNB-1,2-diol can be used as a reagent for a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of organic dyes. In addition, 5-BrNB-1,2-diol has been used in the development of new drugs and in the study of biochemical and physiological processes.

科学研究应用

Bromination and Derivative Formation

5-Bromo-3-nitrobenzene-1,2-diol参与了各种溴化反应和衍生物形成。一项研究表明,对萘啉的氢溴酸盐进行溴化反应会生成3-溴-1,7-萘啉和5-溴-1,7-萘啉等衍生物。这些衍生物是通过一种称为Kress程序的过程形成的,突显了该化合物在有机化学中生成溴化衍生物的作用(Plas & Woźniak, 1976)。

合成官能化的间苯二酚环

另一个应用是在合成官能化的间苯二酚环中。衍生自5-溴-3-硝基苯-1,2-二酚的化合物2-硝基间苯二酚,与甲醛在碱性条件下一起使用,合成各种间苯二酚环。这些合成产品具有多样的性质和应用,包括在分子识别和超分子化学中的潜在用途(Bourgeois & Stoeckli-Evans, 2005)。

二溴和硝基苯甲醛衍生物的合成

该化合物在导致4-溴-2-硝基苯甲醛和6,6′-二溴靛蓝等衍生物合成中起着关键作用,这突显了它在创造重要中间体以进行进一步化学合成(如染料和颜料的生产)中的实用性(Voss & Gerlach, 1989)。

聚醚合成的准备

5-溴-3-硝基苯-1,2-二酚,特别是其衍生物5-(溴甲基)-1,3-二羟基苯,用于合成超支化聚醚。这些聚合物在材料科学中具有应用,特别是由于其独特的支化和官能团性质(Uhrich, Hawker, Fréchet, & Turner, 1992)。

安全和危害

The safety data sheet for 1-Bromo-3-nitrobenzene suggests that it should be handled with care. It advises against getting the compound in eyes, on skin, or on clothing, and recommends ensuring adequate ventilation when handling it . Similar precautions would likely apply to 5-Bromo-3-nitrobenzene-1,2-diol.

作用机制

Target of Action

Similar compounds often interact with proteins or enzymes in the cell, altering their function and leading to various downstream effects .

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction to yield a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can affect various biochemical pathways through their interaction with different cellular targets .

Result of Action

The compound’s interaction with its cellular targets could lead to various downstream effects, potentially altering cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-nitrobenzene-1,2-diol. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

5-bromo-3-nitrobenzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOWHKUCFSOWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)